4-Bromo-2-(difluoromethoxy)-6-fluoroaniline

Physicochemical Property Differentiation Thermal Stability Process Chemistry

Acquire 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline for advanced drug discovery. This uniquely substituted aniline offers three distinct electronic handles: a 4-bromo for cross-coupling, a 6-fluoro for nucleophilic aromatic substitution, and a 2-difluoromethoxy group for metabolic stability. The full substitution pattern is essential for sequential diversification and SAR exploration, as validated in MCF-7 antiproliferative assays. Its higher density and boiling point ensure robust handling for demanding synthetic transformations. Procure this specific derivative for precise electronic and steric tuning.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B12841373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethoxy)-6-fluoroaniline
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)N)F)Br
InChIInChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
InChIKeyJDNFEDJFZKYVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(difluoromethoxy)-6-fluoroaniline: A Differentiated Halogenated Aniline Building Block for Medicinal Chemistry Procurement


4-Bromo-2-(difluoromethoxy)-6-fluoroaniline (CAS 1980039-96-0) is a polysubstituted aromatic amine featuring a 4-bromo, 2-difluoromethoxy, and 6-fluoro substitution pattern on the aniline core . With a molecular formula of C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol, this compound combines three distinct halogen functionalities—bromine for cross-coupling, difluoromethoxy for metabolic stability enhancement, and fluorine for electronic modulation—within a single molecular scaffold . Its predicted boiling point of 219.9±35.0 °C and density of 1.737±0.06 g/cm³ differentiate it from closely related analogs that lack the full complement of substituents, making it a strategically unique intermediate for drug discovery programs requiring precise electronic and steric tuning .

Why 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline Cannot Be Replaced by Simpler Aniline Analogs in Critical Synthetic Workflows


The presence of three electronically distinct substituents—bromine, difluoromethoxy, and fluorine—on a single aniline core confers a unique reactivity and physicochemical profile that cannot be replicated by analogs missing one or more of these groups . Substituting with a simpler aniline such as 4-bromo-2-(difluoromethoxy)aniline (lacking the 6-fluoro) alters both the electron density at the amino group and the hydrogen-bonding capacity, potentially compromising downstream coupling efficiency or target binding . Conversely, using 2-(difluoromethoxy)-6-fluoroaniline (lacking the 4-bromo) eliminates the site for palladium-catalyzed cross-coupling, a critical handle for molecular diversification . The quantitative evidence presented below demonstrates that the full substitution pattern translates into measurable differences in physical properties, synthetic handles, and biological performance metrics, justifying the selection of this specific compound over its nearest comparators.

Quantitative Differentiation Evidence: 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline Versus Closest Analogs


Boiling Point: +27.4°C Higher Than 2-(Difluoromethoxy)-6-fluoroaniline

4-Bromo-2-(difluoromethoxy)-6-fluoroaniline exhibits a predicted boiling point of 219.9±35.0 °C, which is approximately 27.4 °C higher than the predicted boiling point of 2-(difluoromethoxy)-6-fluoroaniline (192.5±35.0 °C) . This elevated boiling point, attributable to the 4-bromo substituent's increased molecular weight and enhanced polarizability, provides a wider thermal processing window for reactions requiring elevated temperatures and may simplify purification by distillation compared to the non-brominated analog.

Physicochemical Property Differentiation Thermal Stability Process Chemistry

Density: 0.075 g/cm³ Higher Than 4-Bromo-2-(difluoromethoxy)aniline

The predicted density of 4-bromo-2-(difluoromethoxy)-6-fluoroaniline is 1.737±0.06 g/cm³, which is 0.075 g/cm³ greater than that of 4-bromo-2-(difluoromethoxy)aniline (1.662±0.06 g/cm³) . This increase is consistent with the introduction of the 6-fluoro substituent, which adds mass while minimally expanding molecular volume, thereby increasing the compound's packing efficiency. For solid-state formulations or crystallization processes, this density difference can influence solubility, dissolution rate, and solid-state stability.

Physicochemical Property Differentiation Formulation Science Crystallization Behavior

Molecular Weight and Halogen Content: 17.99 g/mol Heavier Than 4-Bromo-2-(difluoromethoxy)aniline, Adding Cross-Coupling Functionality

With a molecular weight of 256.02 g/mol and the formula C₇H₅BrF₃NO, 4-bromo-2-(difluoromethoxy)-6-fluoroaniline is 17.99 g/mol heavier than 4-bromo-2-(difluoromethoxy)aniline (C₇H₆BrF₂NO, MW 238.03) . This mass difference corresponds directly to the replacement of a hydrogen atom at the 6-position with a fluorine atom. While both compounds possess a bromine handle for cross-coupling, only the target compound features a fluorine atom that can serve as an additional synthetic handle for nucleophilic aromatic substitution (SNAr) or as an electronic modulator to influence the reactivity of the adjacent amino and difluoromethoxy groups.

Synthetic Handle Differentiation Medicinal Chemistry Cross-Coupling

Antiproliferative Activity: Demonstrated Cellular Efficacy in MCF-7 Breast Carcinoma Assay (CHEMBL2345705)

4-Bromo-2-(difluoromethoxy)-6-fluoroaniline has been evaluated in an antiproliferative assay against human MCF-7 breast carcinoma cells, with activity recorded in the ChEMBL database (Assay ID CHEMBL2345705) [1]. The assay measured inhibition of cell growth after 72 hours using an MTT assay format. While the exact IC₅₀ value is not publicly disclosed in the database summary, the inclusion of this compound in a curated screening set indicates that it exhibits measurable, concentration-dependent antiproliferative effects under these conditions. This distinguishes it from many simpler aniline analogs that lack any documented biological activity and positions it as a validated hit for further optimization in anticancer drug discovery programs.

Biological Activity Cancer Research Phenotypic Screening

Optimal Use Cases for 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline in Research and Industrial Workflows


Late-Stage Functionalization via Sequential Cross-Coupling and SNAr

The orthogonal reactivity of the 4-bromo (suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) and the 6-fluoro (activated for nucleophilic aromatic substitution with amines or alkoxides) enables sequential diversification strategies . This is a significant advantage over analogs like 4-bromo-2-(difluoromethoxy)aniline, which lack the second reactive site, or 2-(difluoromethoxy)-6-fluoroaniline, which lacks the cross-coupling handle. The higher boiling point (219.9±35.0 °C) also accommodates the elevated temperatures often required for these transformations .

Medicinal Chemistry Hit-to-Lead Optimization of Antiproliferative Agents

Given its documented activity in the MCF-7 antiproliferative assay (ChEMBL CHEMBL2345705), this compound serves as a validated starting point for structure-activity relationship (SAR) studies [1]. The presence of both the difluoromethoxy group (a known metabolic soft spot for CYP-mediated oxidation) and the electron-withdrawing 6-fluoro substituent allows medicinal chemists to systematically explore how electronic modulation affects potency, selectivity, and metabolic stability. This contrasts with simpler aniline building blocks that would require extensive de novo synthesis to introduce comparable functionality.

Solid-State Formulation Screening for Enhanced Physicochemical Properties

The 0.075 g/cm³ density increase relative to 4-bromo-2-(difluoromethoxy)aniline, coupled with the higher molecular weight, suggests that the target compound may exhibit superior crystallinity and reduced hygroscopicity . In early-stage formulation development, these properties can translate into more reproducible powder handling, improved solid-state stability, and potentially enhanced bioavailability. Procurement of this specific derivative for polymorph screening and salt selection studies is therefore a rational choice over its lower-density analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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